

# A Comparative Guide to the Physical Properties of Tribromoacetone Isomers

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## Compound of Interest

Compound Name: 1,1,1-Tribromoacetone

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This guide provides a detailed comparison of the physical and chemical properties of two key isomers of tribromoacetone: **1,1,1-tribromoacetone** and 1,1,3-tribromoacetone. Understanding the distinct characteristics of these isomers is crucial for their application in organic synthesis and drug development, where precise chemical properties can significantly influence reaction outcomes and product purity.

## Introduction to Tribromoacetone Isomers

Tribromoacetone ( $C_3H_3Br_3O$ ) exists in several isomeric forms, with the placement of the three bromine atoms on the acetone backbone dictating their physical and chemical behavior. The two most common and commercially relevant isomers are **1,1,1-tribromoacetone** and 1,1,3-tribromoacetone. Their structural differences give rise to notable variations in properties such as melting point, boiling point, and spectroscopic signatures.

## Physical Properties: A Tabulated Comparison

The physical properties of **1,1,1-tribromoacetone** and 1,1,3-tribromoacetone are summarized in the table below. These values are based on experimentally determined and predicted data.

Property	1,1,1-Tribromoacetone	1,1,3-Tribromoacetone
CAS Number	3770-98-7[1]	3475-39-6[2]
Molecular Weight	294.77 g/mol [1]	294.77 g/mol [2]
Melting Point	Not available	28-29 °C[3][4]
Boiling Point	Not available	266.2 ± 25.0 °C at 760 mmHg[3] 114-116 °C at 14 Torr[4]
Density	Not available	2.6 ± 0.1 g/cm³[3] (Predicted)
Flash Point	Not available	115.1 ± 9.7 °C[3]
Refractive Index	Not available	1.595[3]

## Spectroscopic and Chemical Properties

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1,1,3-Tribromoacetone: The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the different proton environments. The <sup>13</sup>C NMR spectrum typically displays a signal for the carbonyl carbon around  $\delta \sim 200$  ppm and signals for the brominated carbons in the range of  $\delta \sim 30\text{--}50$  ppm.[5]
- 1,1,1-Tribromoacetone: Specific experimental NMR data is not readily available in the searched literature. However, based on its structure, a singlet for the methyl protons would be expected in the <sup>1</sup>H NMR spectrum.

### Mass Spectrometry (MS)

- 1,1,3-Tribromoacetone: The mass spectrum shows a molecular ion peak (M<sup>+</sup>) at m/z 294, with fragmentation patterns indicating the loss of bromine atoms.[5]
- 1,1,1-Tribromoacetone: The mass spectrum of this isomer also shows a molecular ion.

## Experimental Protocols

### Synthesis of 1,1,3-Tribromoacetone[6]

#### Materials:

- 1,3-dibromoacetone (210 g)
- Bromine (150 g)
- Glacial acetic acid (1000 ml total)

#### Procedure:

- Dissolve 210 g of 1,3-dibromoacetone in 500 ml of glacial acetic acid.
- Heat the solution to 80-90 °C.
- Slowly add a solution of 150 g of bromine in 500 ml of glacial acetic acid dropwise over one hour. No additional heating should be necessary during the addition.
- After the reaction is complete, remove the glacial acetic acid by distillation.
- Purify the product by vacuum distillation. The fraction collected at 114-116 °C (at 14 mm Hg) is 1,1,3-tribromoacetone (yield: 180 g). A byproduct, 1,1,1,3-tetrabromoacetone, may be collected at 132-133 °C (at 13 mm Hg).

## Synthesis of 1,1,1-Tribromoacetone

A detailed experimental protocol for the synthesis of **1,1,1-tribromoacetone** was not found in the searched literature. The synthesis of this isomer is more challenging due to the tendency for bromination to occur at the less substituted alpha-carbon.

## Isomer Synthesis and Relationship

The synthesis of tribromoacetone isomers typically involves the bromination of acetone. The distribution of the resulting mono-, di-, tri-, and tetra-brominated products is highly dependent on the reaction conditions. The formation of 1,1,3-tribromoacetone is often a result of further bromination of 1,3-dibromoacetone.



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Caption: Synthesis pathway for 1,1,3-tribromoacetone.

## Conclusion

The positional isomerism in tribromoacetone significantly impacts its physical properties. 1,1,3-Tribromoacetone is a well-characterized solid with a defined melting and boiling point. In contrast, detailed experimental physical data for **1,1,1-tribromoacetone** is less available, highlighting a potential area for further research. The provided synthesis protocol for 1,1,3-tribromoacetone offers a reliable method for its preparation, which is crucial for its use as a reagent and in the study of its chemical reactivity. For professionals in drug development, the distinct properties of these isomers are critical for controlling reaction pathways and ensuring the purity of final products.

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## References

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- To cite this document: BenchChem. [A Comparative Guide to the Physical Properties of Tribromoacetone Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932703#differences-in-physical-properties-between-tribromoacetone-isomers]

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